
非拉乌啶
描述
Fialuridine is under investigation in clinical trial NCT01337466 (Biodistribution and Dosimetry Evaluation of [124I]FIAU).
Fialuridine is a nucleoside analog of uridine with activity against hepatitis B virus and herpes viruses. Fialuridine inhibits viral DNA polymerase and viral replication.
科学研究应用
Clinical Trials and Efficacy
Fialuridine was initially tested in clinical trials for its efficacy against HBV. Early studies demonstrated a substantial reduction in HBV DNA levels among treated patients. For instance, during a trial involving 15 participants, significant drops in HBV DNA were noted after 8 weeks of treatment; however, severe liver toxicity emerged after prolonged use .
Table 1: Summary of Clinical Trial Findings on Fialuridine
Study Year | Participants | Duration | HBV DNA Reduction | Toxicity Observed |
---|---|---|---|---|
1993 | 15 | 9 weeks | Significant | Acute liver failure |
1995 | Various | Varies | Sustained | Mild side effects initially |
Toxicity and Safety Concerns
The most critical aspect of fialuridine's application has been its associated toxicity, particularly hepatotoxicity. In a pivotal study involving chimeric TK-NOG mice (mice with humanized livers), researchers found that fialuridine induced acute liver failure at doses only slightly higher than those used in human trials. This finding highlights the potential for severe adverse effects in humans and underscores the need for careful monitoring during treatment .
Case Study: Fialuridine-Induced Liver Failure
In a notable case from the NIH trial, seven out of fifteen participants developed acute liver failure after prolonged exposure to fialuridine. The clinical features included lactic acidosis and microvesicular steatosis, mirroring findings from animal models .
Research Applications Beyond Hepatitis B
Beyond its antiviral applications, fialuridine has been investigated for other potential uses:
- Toxicology Studies : Fialuridine's effects on mitochondrial function have made it a subject of interest in toxicology research. Studies using chimeric mice have helped elucidate the mechanisms behind drug-induced liver injury and have provided insights into human-specific drug toxicities .
- Drug Development : The compound has been utilized to explore drug-drug interactions and metabolic pathways relevant to human health, particularly concerning nucleoside analogues .
作用机制
Target of Action
Fialuridine, also known as 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a thymidine nucleoside analog . The primary targets of Fialuridine are the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of Fialuridine , while TK2 is involved in the phosphorylation of Fialuridine into active triphosphate metabolites .
Mode of Action
Fialuridine exerts its action by being incorporated into mitochondrial DNA (mtDNA) via its 3’-hydroxyl moiety, leading to impaired DNA synthesis . This incorporation is facilitated by the action of ENT1 and TK2 . Silencing the expression or activity of ENT1 and TK2 can protect against Fialuridine toxicity .
Biochemical Pathways
The biochemical pathway affected by Fialuridine involves the mitochondrial transport and metabolism of the drug. Fialuridine is transported into the mitochondria by ENT1 and is then phosphorylated into active triphosphate metabolites by TK2 . This leads to the incorporation of Fialuridine into mtDNA, causing mitochondrial dysfunction .
Pharmacokinetics
It is known that fialuridine toxicity is detectable after 7 days of repeated exposure .
Result of Action
The incorporation of Fialuridine into mtDNA leads to reduced expression of mtDNA-encoded genes and overall mitochondrial dysfunction . Clinical manifestations of Fialuridine toxicity include reactive oxygen species formation, lipid accumulation, and induction of apoptosis .
Action Environment
The action of Fialuridine can be influenced by environmental factors such as the presence of other drugs or substances that can interfere with its transport and metabolism. For example, interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, resulted in selective potentiation of Fialuridine toxicity .
生化分析
Biochemical Properties
Fialuridine is a nucleoside analogue, which means it can interact with various enzymes and proteins involved in DNA synthesis. It is suspected that the toxicity of fialuridine was a result of mitochondrial damage caused by the incorporation of fialuridine into mitochondrial DNA via its 3’-hydroxyl moiety, leading to impaired DNA synthesis .
Cellular Effects
Fialuridine toxicity was only detectable after 7 days of repeated exposure. Clinical manifestations, including reactive oxygen species formation, lipid accumulation, and induction of apoptosis, were readily identified . Fialuridine-induced mitochondrial dysfunction was suggested by a decrease in the expression of mtDNA-encoded genes, which correlated with the onset of toxicity .
Molecular Mechanism
The molecular mechanism of fialuridine involves its incorporation into mitochondrial DNA, leading to impaired DNA synthesis. This is suspected to be the cause of its toxicity . Silencing the expression or activity of the human equilibrative nucleoside transporter 1 (ENT1), implicated in the mitochondrial transport of fialuridine, modestly protected primary human hepatocyte spheroids from fialuridine toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, fialuridine toxicity was only detectable after 7 days of repeated exposure . Over time, the effects of fialuridine became more pronounced, leading to increased cellular damage .
Dosage Effects in Animal Models
In animal models, fialuridine-induced liver toxicity could be readily detected, even when the mice were treated with a Fialuridine dose that was only 10-fold above the dose used in human participants . The clinical features, laboratory abnormalities, liver histology, and ultra-structural changes observed in Fialuridine-treated chimeric mice mirrored those of Fialuridine-treated human participants .
Metabolic Pathways
Fialuridine and its metabolites are monophosphorylated by thymidine kinase 2 (TK2), which is predominantly localized in the mitochondria . This process is crucial for the activation of fialuridine and contributes to its biochemical properties .
Transport and Distribution
Fialuridine is transported into cells via the human equilibrative nucleoside transporter 1 (ENT1) . This transporter is implicated in the mitochondrial transport of fialuridine, and its activity significantly influences the distribution of fialuridine within cells .
Subcellular Localization
Fialuridine is localized within the mitochondria of cells due to its interaction with the human equilibrative nucleoside transporter 1 (ENT1) . This subcellular localization is crucial for its incorporation into mitochondrial DNA and its subsequent effects on DNA synthesis .
生物活性
Fialuridine (FIAU) is a nucleoside analog primarily known for its antiviral properties against the hepatitis B virus (HBV). Despite its potential therapeutic applications, FIAU has been associated with significant hepatotoxicity, particularly in clinical settings. This article delves into the biological activity of FIAU, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Fialuridine exerts its antiviral effects by mimicking natural nucleosides, leading to the inhibition of viral DNA polymerases. Its active triphosphate form is incorporated into viral DNA, disrupting replication processes. However, the drug also interacts with mitochondrial DNA (mtDNA), which has been implicated in its hepatotoxic effects.
Key Mechanisms
- Inhibition of Viral Replication : FIAU competes with natural nucleotides for incorporation into viral DNA, effectively reducing HBV replication.
- Mitochondrial Dysfunction : Studies indicate that FIAU can interfere with mtDNA replication and expression of mtDNA-encoded genes, leading to mitochondrial toxicity and dysfunction .
In Vitro Studies
Research has demonstrated that FIAU does not significantly inhibit mtDNA replication in various cell lines, including CEM cells and HepG2 cells, even at high concentrations (up to 200 µM) over extended periods. In contrast, other nucleoside analogs like dideoxycytidine (ddC) show a marked decrease in mtDNA replication at much lower concentrations (0.1 µM) .
Table 1: Comparative Inhibition of mtDNA Replication
Compound | Concentration (µM) | % Inhibition of mtDNA |
---|---|---|
Fialuridine | 200 | 0% |
Dideoxycytidine | 0.1 | 50% |
Chronic Hepatotoxicity
Fialuridine's hepatotoxic effects are notably chronic and were not predicted in preclinical studies. A significant case involved five patients who experienced acute liver failure during clinical trials. Research utilizing three-dimensional spheroid cultures of primary human hepatocytes revealed that FIAU-induced toxicity becomes detectable only after prolonged exposure (7 days), highlighting its delayed onset .
Mechanisms of Hepatotoxicity
- Reactive Oxygen Species (ROS) Formation : FIAU treatment leads to increased ROS levels, contributing to oxidative stress and cellular damage.
- Lipid Accumulation : The drug promotes lipid accumulation within hepatocytes, indicating disrupted metabolic processes.
- Induction of Apoptosis : Chronic exposure results in apoptotic signaling pathways being activated within liver cells.
Case Studies
A pivotal study utilized a humanized liver mouse model (TK-NOG) to assess the sensitivity of FIAU regarding liver toxicity. The findings indicated that FIAU treatment resulted in significant reductions in mtDNA/nucDNA ratios and triggered a p53 transcriptional response indicative of cellular stress and damage .
属性
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867808 | |
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-98-4 | |
Record name | FIALURIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。